molecular formula C14H18O B12004311 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone

2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B12004311
M. Wt: 202.29 g/mol
InChI Key: UEAGJMQDBXPLBZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone: is an organic compound belonging to the class of naphthalenones It is characterized by a tert-butyl group attached to the second carbon of a dihydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.

    Reduction: The resulting product is then subjected to catalytic hydrogenation to reduce the aromatic ring, forming the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of naphthalene derivatives and tert-butyl chloride.

    Catalysts: Employing efficient catalysts to ensure high yield and purity.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated naphthalenone derivatives.

    Substitution: Various substituted naphthalenone derivatives depending on the electrophile used.

Scientific Research Applications

2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.

    2-tert-Butyl-1-naphthaldehyde: Contains an aldehyde group instead of a ketone.

    2-tert-Butyl-1-naphthoic acid: Features a carboxylic acid group.

Uniqueness

2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone is unique due to its dihydronaphthalenone structure, which imparts distinct chemical properties and reactivity compared to its fully aromatic or fully saturated counterparts.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H18O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-7,12H,8-9H2,1-3H3

InChI Key

UEAGJMQDBXPLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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